3-Picrylamino-1,2,4-triazole

Description

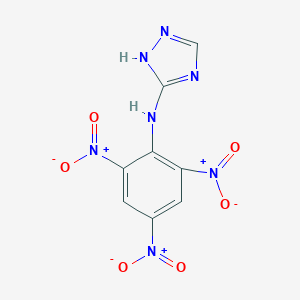

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N7O6/c16-13(17)4-1-5(14(18)19)7(6(2-4)15(20)21)11-8-9-3-10-12-8/h1-3H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXQEVVGPQRIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC=NN2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171252 | |

| Record name | 3-Picrylamino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-12-9 | |

| Record name | 3-Picrylamino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Picrylamino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 3 Picrylamino 1,2,4 Triazole

Pioneering Synthetic Routes for 3-Picrylamino-1,2,4-triazole

The foundational method for preparing this compound was developed by Michael D. Coburn. google.comosti.gov This approach remains a benchmark for its efficiency and simplicity.

The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com In this process, 3-Amino-1,2,4-triazole acts as the nucleophile, attacking the electron-deficient aromatic ring of picryl chloride. The amino group of the triazole displaces the chloride ion on the picryl moiety to form the C-N bond, resulting in this compound. google.com The picryl group's three strongly electron-withdrawing nitro groups are essential, as they activate the aromatic ring for nucleophilic attack. youtube.comyoutube.com

The reaction conditions reported by Coburn have been optimized to achieve high yields. google.com The synthesis is typically performed in the polar aprotic solvent N,N-dimethylformamide (DMF), which effectively dissolves the reactants. google.comosti.gov The reaction mixture is heated to ensure a sufficient reaction rate. Upon completion, the product is precipitated by pouring the solution into ice water and can be collected via filtration. google.com This one-step process has been reported to achieve yields as high as 96%. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Picryl Chloride | N,N-dimethylformamide (DMF) | 100 °C | 5 hours | 96% | google.com |

Precursor Synthesis and Feedstock Considerations

Picryl chloride is conventionally synthesized from picric acid. One method involves the direct reaction of picric acid with phosphorus pentachloride, but this can result in low yields (around 55%) and potentially hazardous, vigorous reactions. cdnsciencepub.com A modified and smoother procedure involves using thionyl chloride as a solvent in conjunction with phosphorus pentachloride, which can improve the yield to 70%. cdnsciencepub.com

Another highly efficient, two-step method first involves reacting picric acid with pyridine to form pyridinium picrate. osti.govprepchem.com This intermediate is then chlorinated using an agent like phosphorus oxychloride or phosgene in a solvent such as benzene or DMF. osti.govcdnsciencepub.comresearchgate.net This route is noted for producing high-quality picryl chloride with yields reported to be between 97% and 100%. cdnsciencepub.comresearchgate.net

| Starting Material | Reagent(s) | Key Features | Yield | Reference |

|---|---|---|---|---|

| Picric Acid | Phosphorus Pentachloride | Vigorous reaction, potential for tar formation. | ~55% | cdnsciencepub.com |

| Picric Acid | Thionyl Chloride, Phosphorus Pentachloride | Smoother reaction under reflux. | ~70% | cdnsciencepub.com |

| Picric Acid | 1. Pyridine 2. Phosphorus Oxychloride or Phosgene | Forms Pyridinium Picrate intermediate; high purity product. | 97-100% | cdnsciencepub.comresearchgate.net |

The primary alternative precursor strategy involves the in situ formation and reaction of pyridinium picrate, as detailed above. osti.gov This method is advantageous because the pyridine can be recovered as its picrate, acting as a non-expended carrier in subsequent preparations. cdnsciencepub.comresearchgate.net While both phosphorus oxychloride and phosgene are effective chlorinating agents for the pyridinium picrate intermediate, phosgene can be more economical due to its lower cost and molecular weight. cdnsciencepub.com

Reaction Mechanism Elucidation in this compound Synthesis

The formation of this compound proceeds via the Addition-Elimination mechanism, a classic pathway for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comyoutube.com

The reaction is initiated by the nucleophilic attack of the amino group from 3-amino-1,2,4-triazole on the carbon atom of the picryl chloride ring that bears the chlorine atom. youtube.com This initial addition step is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack breaks the aromaticity of the picryl ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comresearchgate.net

The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. youtube.comyoutube.com This stabilization by the electron-withdrawing nitro groups is what makes the SNAr reaction feasible on such an electron-rich aromatic system. masterorganicchemistry.com In the final, rapid elimination step, the aromaticity of the ring is restored as the chloride ion is expelled as a leaving group, yielding the final this compound product. youtube.com

Scalability and Manufacturing Considerations for this compound Production

The synthesis method for this compound developed by Coburn has proven to be scalable for larger-scale production. imemg.org The process has been successfully scaled up to produce batches with yields as high as 10 kg. imemg.org In one instance, a total of 35 kilograms of PATO was produced over the course of eight batches, demonstrating the viability of the synthesis for manufacturing significant quantities of the material. imemg.org

Several factors contribute to the manufacturing considerations for PATO:

Process Simplicity : The synthetic procedure is straightforward, involving standard chemical reaction and purification techniques such as heating, cooling, precipitation, and filtration. imemg.org

Yield : The synthesis is described as high-yielding, which is a critical factor for efficient and economical manufacturing. imemg.orgosti.gov

Product Morphology : A notable consideration in the manufacturing and subsequent processing of PATO is its physical form. The material produced via Coburn's method has a low particle size distribution and a needle-like morphology. imemg.org While this is a characteristic of the product itself rather than the synthesis, it can lead to difficulties in pressing the material to a high density, which is a relevant consideration for its end-use applications. imemg.orgosti.gov

The scalability of the synthesis is summarized in the table below.

| Scale | Yield per Batch | Total Production Example | Reference |

| Laboratory/Pilot | Up to 10 kg | 35 kg (in eight batches) | imemg.org |

Advanced Spectroscopic and Structural Characterization of 3 Picrylamino 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the molecular skeleton.

The ¹H NMR spectrum of 3-Picrylamino-1,2,4-triazole provides distinct signals corresponding to the different protons within the molecule. Analysis conducted in deuterated dimethyl sulfoxide (DMSO-d₆) reveals four primary resonances. imemg.org The protons on the picryl ring appear as a signal at 8.93 ppm. imemg.org The proton on the triazole ring is observed at 8.40 ppm. imemg.org Additionally, two signals corresponding to the amine (N-H) protons are found at 10.48 ppm and 13.87 ppm, confirming the presence of these functional groups. imemg.org

| Chemical Shift (δ) [ppm] | Proton Assignment | Solvent |

|---|---|---|

| 13.87 | N-H (Triazole) | DMSO-d₆ |

| 10.48 | N-H (Amino Bridge) | DMSO-d₆ |

| 8.93 | C-H (Picryl Ring) | DMSO-d₆ |

| 8.40 | C-H (Triazole Ring) | DMSO-d₆ |

Complementing the proton data, ¹³C NMR spectroscopy identifies the carbon framework of the molecule. The spectrum, also recorded in DMSO-d₆, shows six distinct signals, which correspond to the eight carbon atoms in the structure due to symmetry in the picryl group. imemg.org The chemical shifts are observed at 126.12, 135.93, 137.50, 139.88, 143.47, and 157.21 ppm. imemg.org These values are consistent with the carbon atoms in both the electron-deficient trinitrophenyl ring and the heterocyclic triazole ring system.

| Chemical Shift (δ) [ppm] | Carbon Assignment | Solvent |

|---|---|---|

| 157.21 | C-NH (Triazole) | DMSO-d₆ |

| 143.47 | C-NO₂ (Picryl) | DMSO-d₆ |

| 139.88 | C-N (Picryl) | DMSO-d₆ |

| 137.50 | C-NO₂ (Picryl) | DMSO-d₆ |

| 135.93 | C=N (Triazole) | DMSO-d₆ |

| 126.12 | C-H (Picryl) | DMSO-d₆ |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The resulting spectrum provides a characteristic fingerprint, identifying the functional groups present. The FTIR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays several key absorption bands. imemg.org High-frequency bands at 3317 and 3216 cm⁻¹ correspond to the N-H stretching vibrations of the amino and triazole groups. imemg.org The intense bands at 1616 and 1569 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, respectively. imemg.org Additional peaks in the fingerprint region, such as those at 1445, 1322, 1221, 1176, 1027, 782, and 700 cm⁻¹, relate to various C-N, C=C, and ring vibrations. imemg.org

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3317 | N-H Stretch |

| 3216 | N-H Stretch |

| 1616 | NO₂ Asymmetric Stretch |

| 1569 | NO₂ Symmetric Stretch |

| 1445 | Aromatic Ring Stretch |

| 1322 | C-N Stretch |

| 1221 | C-N Stretch |

| 1176 | Ring Vibration |

| 1027 | Ring Vibration |

| 782 | C-H Bend |

| 700 | C-H Bend |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅N₇O₆), the exact mass is calculated to be 295.03013090 Da. nih.gov While the compound has been characterized by mass spectrometry, detailed experimental data on its specific fragmentation pathways were not available in the reviewed literature. consensus.app Generally, energetic materials containing nitroaromatic groups undergo complex fragmentation, often involving the loss of nitro groups (NO₂) and other small neutral molecules.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While research indicates that this compound has a needle-like morphology, specific single-crystal X-ray diffraction data, such as the crystal system, space group, and unit cell parameters for the neutral parent compound, are not reported in the available literature. imemg.org It has been noted, however, that the low-temperature crystal structures of various salts derived from PATO have been determined, confirming the molecule's ability to form ordered crystalline lattices. consensus.app

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. In the context of energetic materials like this compound, also known as PATO, PXRD plays a critical role in identifying crystalline phases, determining the degree of crystallinity, and investigating the potential for polymorphism. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly influence the physical and chemical properties of energetic materials, including their density, thermal stability, and sensitivity to external stimuli.

While comprehensive studies focusing specifically on the polymorphism of this compound are not extensively detailed in publicly available literature, the crystallographic structure of a single form has been elucidated through single-crystal X-ray diffraction. This foundational data provides the basis for understanding the material's solid-state structure and allows for the theoretical calculation of its powder diffraction pattern, which serves as a reference for phase identification.

The low-temperature single-crystal X-ray diffraction analysis of this compound revealed a monoclinic crystal system. The key crystallographic parameters determined from this analysis are summarized in the table below. This data is essential for generating a theoretical PXRD pattern, which can be used to confirm the phase purity of synthesized batches of PATO and to identify any potential new polymorphic forms that may arise under different crystallization conditions.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅N₇O₆ |

| Formula Weight | 295.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.598(3) |

| b (Å) | 5.4893(13) |

| c (Å) | 18.995(5) |

| α (°) | 90 |

| β (°) | 96.88(2) |

| γ (°) | 90 |

| Volume (ų) | 1095.1(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.790 |

The crystallinity of a given sample of this compound can be assessed by comparing its experimental PXRD pattern to the pattern calculated from the single-crystal data. A high degree of crystallinity is indicated by sharp, well-defined diffraction peaks, whereas broader peaks or the presence of a diffuse background (an amorphous halo) would suggest a lower degree of crystallinity or the presence of amorphous content. The particle size and morphology of PATO, which have been noted to present challenges in pressing formulations to high density, can also influence the quality of the PXRD pattern, with smaller or strained particles potentially leading to peak broadening.

Further research into the crystallization of this compound from various solvents and under different temperature and pressure conditions would be necessary to fully explore its polymorphic landscape. Such studies would utilize PXRD as the primary tool for identifying and characterizing any new crystalline forms that may be discovered. The identification of different polymorphs would be significant, as each form could exhibit unique performance and safety characteristics.

Theoretical and Computational Chemistry Investigations of 3 Picrylamino 1,2,4 Triazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a principal tool for investigating the properties of energetic compounds. It offers a favorable balance between computational cost and accuracy for calculating the electronic structure and related properties of molecules.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-Picrylamino-1,2,4-triazole, DFT calculations, specifically using the B3LYP functional, have been employed to optimize its molecular structure. ajgreenchem.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that a molecule is more likely to be reactive. wikipedia.org For PATO, DFT studies have been used to calculate the HOMO-LUMO gap, providing insights into its stability. ajgreenchem.com

From the HOMO and LUMO energies, other important reactivity descriptors can be derived, such as chemical hardness (η) and electrophilicity (ω). Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. A harder molecule, characterized by a larger HOMO-LUMO gap, is less reactive. Electrophilicity provides a measure of a molecule's ability to accept electrons. These parameters have been computationally investigated for PATO to better understand its chemical behavior. ajgreenchem.com

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = (μ2) / (2η) where μ is the chemical potential | Quantifies the ability to accept electrons |

The thermodynamic properties of an energetic material are crucial for assessing its performance and safety. Quantum chemical calculations can provide reliable estimates of these parameters. The standard heat of formation (ΔHf°), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, is a key indicator of the energy content of a molecule. For PATO, the heat of formation has been calculated using computational methods. consensus.app

Other important thermodynamic parameters that have been investigated for PATO and its complexes include Gibbs free energy changes (ΔG) and enthalpy changes (ΔH). ajgreenchem.com These calculations can help determine the spontaneity and feasibility of processes such as adsorption. ajgreenchem.com The specific heat capacity (Cv), which is the amount of heat required to raise the temperature of a substance by a certain amount, is another important parameter that has been computationally studied for PATO. ajgreenchem.com This property is relevant to understanding the heat sensitivity of the material. ajgreenchem.com

| Parameter | Description | Relevance |

|---|---|---|

| Heat of Formation (ΔHf) | Enthalpy change upon formation from elements in their standard states. | Indicates the energy content of the molecule. consensus.app |

| Gibbs Free Energy (ΔG) | Thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a process. ajgreenchem.com |

| Heat Capacity (Cv) | The amount of heat that must be added to a given mass of the material to produce a certain change in its temperature. | Relates to the material's heat sensitivity. ajgreenchem.com |

Tautomerism and Isomerism Studies of this compound

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism. researchgate.net For this compound, different tautomeric forms are possible depending on the position of the hydrogen atom on the triazole ring. Computational studies can be employed to determine the relative stabilities of these different tautomers. By calculating the energies of the optimized geometries of each possible tautomer, researchers can predict which form is most likely to be present under given conditions. The prevalence of a particular tautomer can significantly influence the compound's chemical and physical properties, including its reactivity and crystal packing. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum chemical calculations are excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations provide a means to investigate the behavior of a collection of molecules over time. researchgate.net MD simulations can offer insights into the bulk properties of a material, such as its density and mechanical properties, by modeling the interactions between molecules.

For this compound, MD simulations could be used to study how the molecules pack together in a solid state and to analyze the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern this packing. pensoft.net These interactions are crucial in determining the sensitivity and performance of an energetic material. Understanding the nature and strength of these intermolecular forces can aid in the design of new materials with improved properties. researchgate.net

Computational Prediction of Energetic Performance Parameters

Computational methods are invaluable for estimating the performance of energetic materials like PATO, offering a safer and more cost-effective alternative to extensive experimental testing. These methods rely on sophisticated equations of state to predict key detonation parameters such as velocity of detonation (VOD) and detonation pressure.

The Kamlet-Jacobs (K-J) equations are a set of empirical relationships widely used for the initial estimation of the detonation performance of C-H-N-O explosives. These equations provide a straightforward method to calculate detonation velocity and pressure based on the explosive's elemental composition, density, and heat of formation.

The general forms of the Kamlet-Jacobs equations are:

Detonation Velocity (D):

D = A(1 + Bρ₀)√Φ

Detonation Pressure (P):

P = Kρ₀²Φ

Where:

D is the detonation velocity in km/s.

P is the detonation pressure in GPa.

ρ₀ is the initial density of the explosive in g/cm³.

A, B, and K are constants, typically 1.01, 1.30, and 15.58, respectively, for C-H-N-O explosives.

Φ is a performance parameter calculated as Φ = N(M)¹ᐟ²(Q)¹ᐟ², where:

N is the number of moles of gaseous detonation products per gram of explosive.

M is the average molecular weight of the gaseous products.

Q is the heat of detonation in cal/g.

While specific computational studies applying the Kamlet-Jacobs equations directly to this compound were not detailed in the available search results, the methodology has been applied to structurally related compounds. For instance, a theoretical investigation on energetic salts of 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (a derivative of PATO) utilized the Kamlet-Jacobs equations to predict detonation parameters. In such studies, the necessary inputs (N, M, and Q) are determined from theoretical decomposition pathways of the molecule. The following table illustrates the type of data generated in such a study for a related compound, showcasing the application of the Kamlet-Jacobs methodology.

| Compound | Density (ρ) (g/cm³) | Calculated Detonation Velocity (D₁) (km/s) | Calculated Detonation Pressure (P₁) (kbar) |

|---|---|---|---|

| HE-I | 1.75 | 8.12 | 283.3 |

| HE-III | 1.69 | 7.78 | 257.6 |

| HE-IV | 1.82 | 8.34 | 308.2 |

This table presents data for derivatives of 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole, a compound structurally similar to PATO, and is provided for illustrative purposes of the Kamlet-Jacobs method application.

The Becker-Kistiakowsky-Wilson (BKW) equation of state is a more complex, semi-empirical model used in thermochemical codes to predict the detonation properties of explosives. It is particularly utilized in software like EXPLO5 to calculate the equilibrium composition and thermodynamic properties of detonation products. The BKW equation accounts for the covolumes of the gaseous products, providing a more refined prediction of detonation parameters compared to simpler empirical methods.

Research on (Picrylamino)-1,2,4-triazole derivatives has employed the EXPLO5 code to compute a range of detonation parameters. This indicates the application of the BKW equation of state in assessing the energetic performance of PATO and its related compounds. These calculations are crucial for understanding the potential of these materials as thermally stable explosives.

A 2016 study by Chioato, Klapötke, and others, focused on the synthesis and analysis of PATO and 3-amino-5-(picrylamino)-1,2,4-triazole (APATO), computed several detonation parameters using the EXPLO5 code. The results from these calculations provide valuable theoretical data on the performance of these compounds. Unfortunately, the specific numerical data from this study's tables were not available in the retrieved search results. The study did, however, calculate key parameters such as detonation pressure, detonation velocity, detonation energy, and detonation temperature.

The following is a representative table structure that would contain the type of data generated from EXPLO5 calculations based on the Becker-Kistiakowsky-Wilson equation of state, as described in the study by Chioato et al.

| Compound | Calculated Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Detonation Energy (kJ/kg) | Detonation Temperature (K) |

|---|---|---|---|---|---|---|

| PATO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| APATO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table illustrates the expected output for this compound (PATO) and its amino-derivative (APATO) from the EXPLO5 code, which utilizes the Becker-Kistiakowsky-Wilson equation of state. The specific values from the cited research were not accessible.

Formulation Development and Processing of 3 Picrylamino 1,2,4 Triazole Based Materials

Challenges in Processing and Densification

A significant hurdle in the utilization of PATO is the difficulty in pressing its formulations to high densities. lanl.govwiley.com This challenge is primarily attributed to the inherent particle size distribution and morphology of PATO as it is typically produced. lanl.govwiley.com

The particle size distribution (PSD) of PATO as precipitated from a dimethylformamide (DMF)/water solution presents a significant obstacle to achieving high pressed densities. lanl.gov Research has shown that the PSD obtained from this common synthesis method is not ideal for efficient particle packing, which is a prerequisite for high-density formulations. lanl.gov Without modifications to the crystallization process or the use of mechanical size reduction techniques, creating a high-density formulation with the as-precipitated PSD is challenging. lanl.gov The performance of PATO is comparable to that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) when pressed to an equivalent density, making the ability to achieve high densities a critical factor in its practical application. lanl.govwiley.com

The typical morphology of PATO, characterized by long, flattened needles with an aspect ratio often exceeding 10:1, is a major contributor to difficulties in pressing. lanl.gov These needle-like crystals are prone to breaking along their long axis. lanl.gov This morphology does not lend itself to the high packing efficiency required to reach theoretical maximum density (TMD) during pressing. imemg.org This needle-like structure is a distinct disadvantage in achieving high-density pressed parts. imemg.org

Interactive Table: PATO Particle Characteristics and Processing Challenges

| Characteristic | Description | Impact on Processing |

| Particle Size Distribution | As-precipitated from DMF/water. lanl.gov | Leads to difficulties in achieving high pressed density. lanl.gov |

| Morphology | Long, flattened needles with an aspect ratio >10:1. lanl.gov | Hinders efficient particle packing and contributes to lower formulation density. lanl.govimemg.org |

Polymeric Binder Integration in Formulations

To overcome the challenges associated with the particle characteristics of PATO and to improve the mechanical properties and processability of its formulations, various polymeric binders have been investigated. These binders encapsulate the PATO crystals, creating plastic-bonded explosives (PBXs) that can be more readily pressed into high-density parts. researchgate.net Formulations have been developed using fluorocarbon, polyester (B1180765), and energetic binders, with maximum pressed densities reaching up to 90% of the theoretical maximum density (TMD). imemg.org

Fluorocarbon binders, such as FK-800 and Viton A, have been utilized in PATO formulations. lanl.govimemg.org In one study, a formulation with FK-800 was created, and its detonation velocity and pressure were determined. lanl.gov Another formulation using Viton A achieved a pressed density of up to 1.72 g/cc, which is less than 90% of the TMD for that particular formulation. imemg.org Despite the challenges in achieving maximum density, the PATO-Viton A formulation demonstrated exceptional compressive strength. imemg.org

Polyester binders have also been explored for use in PATO formulations. imemg.org One specific example is a formulation made with Estane 5703, a polyester thermoplastic polyurethane, in conjunction with a nitroplasticizer. lanl.gov This formulation was one of three developed to assess the performance of PATO with different binder systems. lanl.gov The sensitivity properties of the PATO Estane/NP formulation were characterized, showing its response to impact, friction, and electrostatic discharge. imemg.org

A formulation containing 10 wt% GAP was found to be capable of propagating a detonation at a low density. lanl.gov The theoretical maximum density for this formulation was calculated to be 1.852 g/cm³. lanl.gov However, when a slurry of uncured PATO-GAP was cast, the resulting bulk density was only 1.125 g/cm³. lanl.gov Formulations with energetic binders like GAP can exhibit increased sensitivity to electrostatic discharge (ESD). lanl.gov

Interactive Table: PATO Formulations with Various Binders

| Binder Type | Specific Binder(s) | Key Findings |

| Fluorocarbon | FK-800, Viton A lanl.govimemg.org | Achieved pressed densities up to 1.72 g/cc with Viton A; detonation velocity and pressure determined for FK-800 formulation. lanl.govimemg.org |

| Polyester | Estane 5703/Nitroplasticizer lanl.gov | Developed as one of three formulations to evaluate PATO performance; sensitivity properties characterized. lanl.govimemg.org |

| Energetic Polymer | Glycidyl (B131873) Azide (B81097) Polymer (GAP) lanl.gov | Capable of detonation at low density; TMD of 1.852 g/cm³ for a 10 wt% GAP formulation. lanl.gov |

Optimization of Formulation Parameters for Enhanced Performance

The performance of energetic materials based on 3-picrylamino-1,2,4-triazole, also known as PATO, is significantly influenced by the parameters of their formulation. lanl.gov Research has focused on optimizing these formulations to improve key characteristics such as pressed density and detonation performance. A notable challenge in working with PATO is its inherent particle size distribution and needle-like morphology, which can impede the process of pressing formulations to a high theoretical maximum density (TMD). imemg.org

To address this, various binders have been investigated to create effective plastic-bonded explosives (PBXs) with PATO. Formulations have been developed using binders such as glycidyl azide polymer (GAP), the fluoroelastomer FK-800, and a combination of Estane 5703 with a nitroplasticizer (NP). lanl.govwiley.com Despite these efforts, achieving high pressed densities remains a challenge, with formulations typically reaching around 89-90% of their TMD. lanl.govimemg.org

The selection of the binder and its proportion in the formulation are critical parameters that are optimized. For instance, different formulations have been prepared with varying weight percentages of PATO and binder systems. The goal is to enhance the mechanical properties and thermal stability of the resulting material. scribd.com The performance of these formulations, particularly their detonation velocity, has been found to be comparable to other well-known insensitive high explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene) when compared at similar pressed densities. lanl.govwiley.com

Table 1: Detonation Performance of PATO-Based Formulations

| Formulation | Binder System | Pressed Density (% TMD) | Detonation Velocity (km/s) |

|---|---|---|---|

| PATO/GAP | Glycidyl Azide Polymer | ~89% | Not specified |

| PATO/FK-800 | FK-800 | 88% | 7.016 |

| PATO/Estane/NP | Estane 5703/Nitroplasticizer | 89% | 7.059 |

This table presents data on the detonation performance of different PATO-based formulations. lanl.govscribd.com

Further research has explored the synthesis of derivatives and salts of PATO to enhance its properties. For example, the synthesis of 1,3-bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene (BTATNB) by condensing 1,3-dichloro-2,4,6-trinitrobenzene with 3-amino-1,2,4-triazole has been reported to yield a compound with slightly better thermal stability than PATO. rsc.org Additionally, the formation of cationic energetic salts of 5-amino-3-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO), a related compound, has been investigated to improve density and thermal stability. icm.edu.pl

Microstructural Analysis of Formulated this compound

The microstructure of formulated this compound (PATO) is a critical factor influencing its processing and performance. A key characteristic of synthesized PATO is its needle-like crystal morphology. imemg.org This acicular shape, combined with a fine particle size distribution, presents significant challenges in achieving high packing densities during the pressing of PATO-based formulations. lanl.govimemg.org

Microstructural characterization is essential to understand the particle morphology and its interaction with various binders in plastic-bonded explosive (PBX) formulations. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the chemical structure and purity of the synthesized PATO. lanl.govimemg.org

The crystal structure of PATO has a calculated density of 1.936 g/cm³. google.com However, due to the aforementioned morphological challenges, pressed formulations typically only achieve densities around 89-90% of this theoretical maximum. lanl.govimemg.org This indicates the presence of voids within the pressed material, which can be attributed to the inefficient packing of the needle-shaped crystals.

Table 2: Crystallographic and Physical Properties of PATO

| Property | Value |

|---|---|

| Crystal System | Not specified in provided search results |

| Space Group | Not specified in provided search results |

| Calculated Crystal Density | 1.936 g/cm³ google.com |

| Morphology | Needle-like crystals imemg.org |

This table summarizes key crystallographic and physical properties of this compound (PATO).

Further research into the crystallography of related triazole compounds provides insights into the molecular packing and intermolecular interactions that can influence the bulk properties of these materials. osti.govnih.govbohrium.com Understanding these microstructural details is fundamental to developing strategies to modify the crystal habit of PATO, potentially through recrystallization or the use of additives, to improve its processing and ultimately enhance the performance of PATO-based energetic materials.

Derivatives and Analogues of 3 Picrylamino 1,2,4 Triazole

Synthesis and Characterization of Substituted Picrylamino-Triazoles

Modifying the basic PATO structure by substituting various groups on the triazole ring has led to the development of new compounds with tailored energetic properties.

5-Amino-3-picrylamino-1,2,4-triazole (APATO) is a key derivative of PATO, synthesized from the reaction of picryl chloride and 3,5-diamino-1,2,4-triazole. icm.edu.pl As an amphoteric heterocyclic compound, APATO can react with nitrogen-rich bases to form energetic salts. icm.edu.plconsensus.app The formation of these salts is a common strategy to increase the thermostability of energetic compounds. icm.edu.pl

The synthesis of APATO salts can be achieved through different methods, and their characterization involves various analytical techniques. icm.edu.pl For instance, the structure of 5-amino-3-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazol-4-ium perchlorate (B79767) (APATO·HClO4) was determined using single-crystal X-ray diffraction. icm.edu.plvu.ltresearchgate.neticm.edu.pl This analysis revealed an orthorhombic crystal system with a calculated density of 1.863 g/cm³ at 173 K. icm.edu.plvu.ltresearchgate.neticm.edu.pl Characterization of these salts also includes spectroscopic methods and thermal analysis to understand their stability and decomposition behavior. icm.edu.plvu.lt Computational calculations of the energetic characteristics of APATO salts have shown that they possess enhanced energetic properties, often superior to those of TNT, with the perchlorate salt being noted as a potential thermostable high-energy density material (HEDM). icm.edu.plvu.ltresearchgate.neticm.edu.pl

The table below summarizes the crystallographic data for an example of an APATO salt.

| Property | Value |

| Compound Name | 5-amino-3-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazol-4-ium perchlorate |

| Formula | C₈H₆ClN₈O₁₀ |

| Crystal System | Orthorhombic |

| Space Group | Pbc2₁ |

| Density (calculated at 173 K) | 1.863 g/cm³ |

| Density (pycnometric at 293 K) | 1.840 g/cm³ |

Beyond APATO, other substituted triazoles have been synthesized to explore their potential as energetic materials. For example, new heat-resistant explosives such as 1-picryl-3-amino-5-nitro-1,2,4-triazole (TNTA-TNB) and 4-picryl-3,5-dinitro-1,2,4-triazole (DNT-TNB) were synthesized through the condensation of 3-amino-5-nitro-1,2,4-triazole (ANTA) or ammonium (B1175870) 3,5-dinitro-1,2,4-triazole (ADNT) with 2,4,6-trinitrochlorobenzene. energetic-materials.org.cn The synthesis is typically carried out in a solvent like DMF with a catalyst, and the resulting compound structures are confirmed using IR, NMR, and elemental analysis. energetic-materials.org.cn

Bis-Triazole Derivatives and Their Energetic Potentials

Creating molecules with two triazole rings linked to a central energetic core is another strategy to develop advanced energetic materials.

1,3-Bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene (BTATNB) is synthesized by condensing 1,3-dichloro-2,4,6-trinitrobenzene with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at elevated temperatures. rsc.org The product is characterized by elemental analysis, Fourier transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. rsc.org Studies on its thermal and explosive properties indicate that BTATNB is slightly more thermally stable than PATO. rsc.org Furthermore, it exhibits lower sensitivity to impact and friction, making it a potentially safer energetic material. rsc.org

Computational Design and Prediction of Novel Triazole-Based Energetic Compounds

Computational chemistry plays a crucial role in the modern design of novel energetic materials. Quantum-chemical methods are used to predict the structure and properties of new molecules before their synthesis, saving time and resources. researchgate.net The 1,2,4-triazole (B32235) ring is a valuable framework for developing new energetic materials because nitrogen-rich heterocycles can offer high density, a positive heat of formation, and superior detonation properties. rsc.org

Computational studies allow for the analysis of structure-property-function correlations. researchgate.net For instance, the introduction of different functional groups, such as nitro (-NO₂), amino (-NH₂), and nitramino (-NHNO₂), significantly affects the stability, thermal decomposition, and energetic performance of triazole-based compounds. rsc.org Theoretical models can predict detonation parameters, such as detonation velocity and pressure, which are key indicators of an explosive's performance. researchgate.netacs.org This computational-first approach allows for the screening of numerous potential candidates to identify those with the most promising characteristics, such as high energy content combined with low sensitivity, before they are synthesized in a lab. researchgate.net

Structure-Property Relationship Studies in 3-Picrylamino-1,2,4-triazole Analogues

Understanding the relationship between the molecular structure of PATO analogues and their macroscopic properties is fundamental for designing new energetic materials with desired characteristics. The formation of salts from PATO and APATO by deprotonation with nitrogen-rich bases is a clear example of how structural modification affects properties. consensus.appconsensus.app These salts often exhibit enhanced thermal stability compared to their neutral precursors. consensus.app

Systematic studies on series of related compounds reveal important trends. For example, in a series of derivatives created by linking 1,3,5-triazine (B166579) and 1,2,4-triazole, it was found that nitro, nitrate (B79036) ester, and nitramino groups significantly improve the oxygen balance, a critical factor for efficient detonation. nih.gov Conversely, azide (B81097) and cyano groups were found to substantially increase the heat of formation. nih.gov Furthermore, the specific placement of functional groups (isomerism) and the flexibility of the molecular structure can have a profound impact on crystal packing and intermolecular interactions, such as hydrogen bonding. mdpi.com These interactions are crucial as they influence density, sensitivity, and stability. By analyzing these relationships, researchers can rationally design new PATO analogues with an optimized balance of performance, stability, and safety. consensus.appnih.gov

Advanced Applications and Future Directions for 3 Picrylamino 1,2,4 Triazole Research

Role of 3-Picrylamino-1,2,4-triazole in High Energy Density Materials (HEDMs) Development

This compound is a thermally stable explosive that is being explored as a key component in the development of High Energy Density Materials (HEDMs). imemg.org Invented at Los Alamos National Laboratory, PATO exhibits several desirable characteristics for an HEDM, including high density, significant thermal stability with a decomposition temperature over 300°C, and insensitivity to stimuli such as impact and friction. imemg.orgconsensus.app These properties make it a viable candidate for applications requiring robust and safe energetic materials. imemg.org

The synthesis of PATO is noted for being rapid and high-yielding. imemg.orglanl.gov Its molecular structure, which combines a triazole ring with a picryl group, contributes to its high energy content and stability. consensus.app The 1,2,4-triazole (B32235) ring, in particular, is a recognized framework for developing energetic materials due to its high nitrogen content, which leads to a high heat of formation and the generation of a large volume of gas upon decomposition. nih.govrsc.org Research has focused on creating various formulations of PATO with different binders, such as fluorocarbons, polyesters, and energetic polymers like glycidyl (B131873) azide (B81097) polymer (GAP), to optimize its physical and detonation properties for specific HEDM applications. imemg.orglanl.gov Despite challenges in pressing it to a high theoretical maximum density (TMD) due to its particle morphology, its performance is comparable to other established insensitive high explosives. imemg.orglanl.gov

Green Chemistry Approaches in this compound Utilization

The application of PATO is also being examined through the lens of green chemistry, focusing on its environmental impact and its use in novel, sustainable technologies.

A significant advantage of PATO from an environmental perspective is its high nitrogen content, which results in the production of large amounts of nitrogen (N₂) gas upon combustion. ajgreenchem.comcivilica.com The generation of environmentally benign N₂ gas as a primary decomposition product positions PATO as a "green fuel" or a more eco-friendly energetic material compared to those that produce more hazardous gases. ajgreenchem.comcivilica.com This characteristic is a key driver in the research of nitrogen-rich heterocyclic compounds for the development of green energetic materials. rsc.org

The interaction of PATO with various nanostructures is a burgeoning area of research, aiming to modify and enhance its properties. Density functional theory (DFT) studies have been used to evaluate the adsorption of PATO on the surface of fullerene (C60). ajgreenchem.com These studies indicate that the adsorption process is spontaneous and exothermic, suggesting experimental feasibility. ajgreenchem.com

The formation of PATO-C60 complexes has been shown to significantly reduce heat sensitivity. ajgreenchem.com Furthermore, analysis of bond lengths and density values suggests that these complexes may have higher detonation velocities and pressures compared to pure PATO. ajgreenchem.comcivilica.com

Similar theoretical studies have been conducted on the adsorption of other energetic molecules, like 5-Picrylamino-1,2,3,4-tetrazole (PAT), on boron nitride nanocages (B12N12). iau.ir These studies reveal that linking the energetic material to the nanostructure can alter electronic properties, such as the HOMO-LUMO gap, making the resulting complex more reactive. iau.ir This line of research suggests that adsorbing PATO onto nanostructures like C60 and B12N12 could be a viable strategy for tuning its sensitivity and performance characteristics. ajgreenchem.comiau.ir

Comparative Analysis with Benchmark Energetic Materials (e.g., TATB, RDX, HMX)

PATO's performance is often benchmarked against established energetic materials like TATB (1,3,5-Triamino-2,4,6-trinitrobenzene), RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine), and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). PATO is considered a promising alternative to TATB, another well-known insensitive high explosive. lanl.gov

Studies show that the performance of PATO is similar to that of TATB at equivalent densities. imemg.orglanl.govosti.gov While TATB synthesis often involves hazardous fuming acids and pressure reactors, PATO can be synthesized in near-quantitative yield under less severe conditions, potentially offering economic and environmental advantages. lanl.gov A key feature of PATO is its ability to initiate at a low TMD (61%) and its small critical diameter (below 10 mm), which are advantageous in certain applications. imemg.org

Below is a comparative table of key properties for these materials.

| Property | This compound (PATO) | TATB | RDX | HMX |

| Chemical Formula | C₈H₅N₇O₆ nih.gov | C₆H₆N₆O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |

| Molar Mass ( g/mol ) | 295.17 nih.gov | 258.15 | 222.12 | 296.16 |

| Density (g/cm³) | ~1.82 - 1.90 | 1.93 | 1.82 | 1.91 |

| Detonation Velocity (km/s) | 7.04 - 7.85 imemg.orggoogle.com | 7.35 | 8.75 | 9.10 |

| Decomposition Temp. (°C) | > 300 imemg.org | ~384 | ~205 | ~279 nih.gov |

| Impact Sensitivity | Insensitive (>320 cm with 2.5 kg weight) google.com | Very Insensitive | Sensitive | Sensitive |

Note: Values can vary based on crystal form, purity, and formulation.

Emerging Research Areas and Unexplored Potentials of this compound

The unique combination of performance, insensitivity, and thermal stability in PATO opens up several avenues for future research. One of the most promising emerging areas is the development of PATO-based composites and cocrystals. As demonstrated by adsorption studies, combining PATO with nanostructures can modify its properties in desirable ways. ajgreenchem.com Further exploration into incorporating PATO with other energetic molecules or nanostructured materials like graphene or carbon nanotubes could lead to novel HEDMs with tailored performance and safety characteristics.

Another area of potential is the optimization of PATO formulations. While initial studies have used binders like GAP and FK-800, there is scope to investigate new polymeric and energetic binder systems to improve pressability and achieve higher densities, which would, in turn, enhance detonation performance. lanl.gov

The "green" aspects of PATO also warrant further investigation. ajgreenchem.com Research could focus on quantifying the decomposition products under various conditions to fully validate its environmental credentials. Furthermore, leveraging its facile and high-yielding synthesis could position PATO as a cost-effective and environmentally preferable replacement for other explosives in specific industrial and military applications. lanl.gov The condensation of the triazole ring structure is a known approach for improving the thermal stability of explosives, suggesting that derivatives of PATO could yield even more robust materials. researchgate.net

Q & A

Q. Table 1: Key Properties of PATO vs. TATB

| Property | PATO | TATB |

|---|---|---|

| Density (g/cm³) | 1.94 | 1.93 |

| Decomposition Temp (°C) | 310 | 350 |

| VOD (m/s) | 7850 | 7600 |

| Impact Sensitivity (J) | >20 | >50 |

| Source |

Q. Table 2: Common Synthetic Byproducts in PATO Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.